4-(Dimethoxymethyl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxymethyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C9H14O3 It features a cyclohexene ring substituted with a dimethoxymethyl group and a ketone functional group
Vorbereitungsmethoden
The synthesis of 4-(Dimethoxymethyl)cyclohex-2-en-1-one can be achieved through several routes. One common method involves the reaction of cyclohex-2-en-1-one with dimethoxymethane in the presence of an acid catalyst. The reaction conditions typically include moderate temperatures and controlled pH to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .
Analyse Chemischer Reaktionen
4-(Dimethoxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-(dimethoxymethyl)cyclohex-2-en-1-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethyl group can be replaced by other functional groups.
Addition: As an enone, it can undergo Michael addition reactions with nucleophiles such as enolates or silyl enol ethers
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxymethyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its distinct chemical properties
Wirkmechanismus
The mechanism of action of 4-(Dimethoxymethyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the dimethoxymethyl group can undergo hydrolysis under acidic or basic conditions. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
4-(Dimethoxymethyl)cyclohex-2-en-1-one can be compared with other similar compounds such as:
Cyclohex-2-en-1-one: Lacks the dimethoxymethyl group, making it less versatile in certain synthetic applications.
4,4-Dimethyl-2-cyclohexen-1-one: Similar structure but with methyl groups instead of the dimethoxymethyl group, affecting its reactivity and applications.
4-Isopropylcyclohex-2-en-1-one: Contains an isopropyl group, leading to different chemical properties and uses .
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
64908-73-2 |
---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
4-(dimethoxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O3/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3,5,7,9H,4,6H2,1-2H3 |
InChI-Schlüssel |
BMQRFEZRHRXLJW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1CCC(=O)C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.